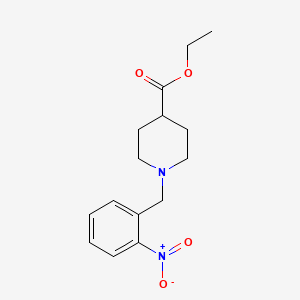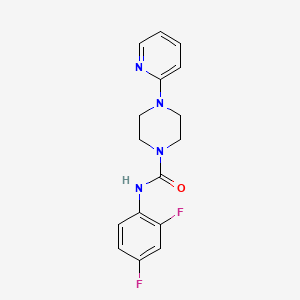
4-(cyclohexylacetyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Cyclohexylacetyl)morpholine, also known as CXM, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. CXM belongs to the class of morpholine compounds, which are widely used in the pharmaceutical industry for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 4-(cyclohexylacetyl)morpholine is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 4-(cyclohexylacetyl)morpholine has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. 4-(cyclohexylacetyl)morpholine also inhibits the activity of HDAC enzymes, which are involved in gene expression regulation.
Biochemical and Physiological Effects
4-(cyclohexylacetyl)morpholine has been shown to have several biochemical and physiological effects in cells. In cancer cells, 4-(cyclohexylacetyl)morpholine inhibits cell growth and induces apoptosis, which is a form of programmed cell death. In neuronal cells, 4-(cyclohexylacetyl)morpholine protects against oxidative stress and inflammation, which are known to contribute to the development of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-(cyclohexylacetyl)morpholine in lab experiments is its high purity and yield. 4-(cyclohexylacetyl)morpholine is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using 4-(cyclohexylacetyl)morpholine is its potential toxicity at high concentrations. Therefore, proper safety protocols must be followed when handling 4-(cyclohexylacetyl)morpholine in the lab.
Zukünftige Richtungen
There are several future directions for research on 4-(cyclohexylacetyl)morpholine. One area of interest is the development of 4-(cyclohexylacetyl)morpholine analogs with improved pharmacological properties. Another area of research is the investigation of 4-(cyclohexylacetyl)morpholine in combination with other drugs for the treatment of cancer and neurological disorders. Additionally, more studies are needed to understand the mechanism of action of 4-(cyclohexylacetyl)morpholine and its potential effects on other signaling pathways in cells.
Conclusion
In conclusion, 4-(cyclohexylacetyl)morpholine is a promising small molecule with potential therapeutic applications in cancer and neurological disorders. Its synthesis method is relatively easy, and it has been extensively studied for its mechanism of action and biochemical and physiological effects. While there are some limitations to using 4-(cyclohexylacetyl)morpholine in lab experiments, its potential benefits make it an attractive target for future research.
Synthesemethoden
The synthesis of 4-(cyclohexylacetyl)morpholine involves the reaction of cyclohexanone with morpholine in the presence of acetic anhydride and a catalyst. The resulting product is purified by recrystallization and characterized by various spectroscopic techniques. The yield of 4-(cyclohexylacetyl)morpholine synthesis is typically high, with purity levels exceeding 95%.
Wissenschaftliche Forschungsanwendungen
4-(cyclohexylacetyl)morpholine has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is cancer treatment. 4-(cyclohexylacetyl)morpholine has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and prostate cancer. The mechanism of action of 4-(cyclohexylacetyl)morpholine in cancer cells involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is essential for cancer cell survival and proliferation.
4-(cyclohexylacetyl)morpholine has also been investigated for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. In preclinical studies, 4-(cyclohexylacetyl)morpholine has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. In Parkinson's disease, 4-(cyclohexylacetyl)morpholine has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.
Eigenschaften
IUPAC Name |
2-cyclohexyl-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c14-12(13-6-8-15-9-7-13)10-11-4-2-1-3-5-11/h11H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUQIZOMRHMOCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-hydroxy-8,9-dihydro-3H-cyclopenta[5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(7H)-one](/img/structure/B5831633.png)
![2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-ethylbenzamide](/img/structure/B5831648.png)


![N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-2-pyrazinecarboxamide](/img/structure/B5831669.png)




![2,4-dimethyl-1-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5831714.png)
![ethyl 4-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5831718.png)


![1-(4-fluorophenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5831723.png)